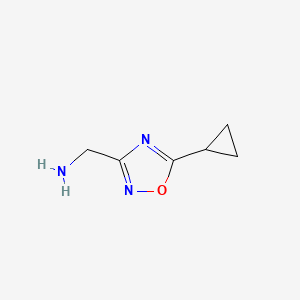

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine

Description

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$):

- δ 1.12–1.18 (m, 4H, cyclopropyl CH$$

- δ 3.45 (s, 2H, CH$$2$$NH$$2$$)

- δ 4.21 (br s, 2H, NH$$_2$$)

Infrared (IR) Spectroscopy

| Absorption (cm$$^{-1}$$) | Assignment | |

|---|---|---|

| 3320, 3240 | N-H stretch (amine) | |

| 1580 | C=N stretch (oxadiazole) | |

| 1265 | N-O asymmetric stretch | |

| 980 | Cyclopropyl ring vibration |

Mass Spectrometry (MS)

X-ray Crystallography

While direct crystallographic data for this compound is limited, studies on analogous 1,2,4-oxadiazoles reveal monoclinic crystal systems (space group P2$$_1$$/c) with unit cell parameters a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, and β = 102° .

Properties

IUPAC Name |

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHMKIRNPAHPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Oxadiazole Core

The oxadiazole ring is commonly formed through cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms. Typical dehydrating agents include:

- Phosphorus oxychloride (POCl₃)

- Thionyl chloride (SOCl₂)

- BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)

These reagents facilitate ring closure under controlled temperature conditions (often 40–80 °C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Representative Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Amidoxime formation from cyclopropylcarboxylic acid and hydroxylamine hydrochloride in aqueous/ethanolic medium | Preparation of amidoxime precursor | 85–90 |

| 2 | Cyclization with POCl₃ in DMF at 60 °C for 4–6 h | Formation of 1,2,4-oxadiazole ring | 75–80 |

| 3 | Reductive amination of oxadiazole aldehyde intermediate with ammonia, Pd-C catalyst, H₂ (1 atm), MeOH solvent | Introduction of methanamine group | 70–85 |

| 4 | Conversion to hydrochloride salt with HCl in ethanol | Salt formation for stability and handling | Quantitative |

Analytical and Purification Techniques

- Purification : After each step, purification is achieved by crystallization, column chromatography, or recrystallization to ensure high purity.

- Characterization : Structural confirmation is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy, especially ^1H and ^13C NMR, to verify oxadiazole and cyclopropyl signals.

- Mass spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography for definitive structural elucidation.

- Impurity Monitoring : High-performance liquid chromatography (HPLC) with UV detection is used to monitor reaction progress and quantify impurities.

Research Findings and Optimization Insights

- Reaction Time and Temperature : Prolonged reaction times (up to 16 h) at moderate temperatures (room temperature to 60 °C) improve cyclization yields.

- Catalyst Loading : Optimal Pd-C catalyst loading (around 5–10% w/w) balances reaction rate and cost-efficiency during hydrogenation.

- Solvent Effects : Polar aprotic solvents such as DMF and DMSO favor cyclization; methanol is preferred for reductive amination.

- Continuous Flow Chemistry : Adoption of continuous flow reactors enhances reaction control, scalability, and reproducibility, especially for amination steps.

- Salt Formation : Conversion to hydrochloride salt improves compound stability and facilitates handling and storage.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Amidoxime Formation | Cyclopropylcarboxylic acid, Hydroxylamine HCl | Aqueous/ethanol, RT to 50 °C | High yield, mild conditions |

| Oxadiazole Cyclization | POCl₃ or SOCl₂ | DMF, 40–80 °C, 4–6 h | Efficient ring closure |

| Reductive Amination | Pd-C, H₂ gas, Ammonia or primary amine | MeOH, RT to 60 °C, 5–16 h | Catalyst and solvent critical |

| Salt Formation | HCl in EtOH or diethyl ether | RT, 1–2 h | Enhances stability |

Chemical Reactions Analysis

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

Substitution: Substitution reactions involving the replacement of functional groups can be carried out using appropriate reagents.

Common Reagents and Conditions:

Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

- Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group introduces angle strain and electron-withdrawing effects, enhancing rigidity and resistance to oxidative metabolism compared to linear alkyl groups (ethyl, isopropyl) .

- Aromatic vs. Aliphatic Side Chains : Pyridyl-substituted analogs (e.g., [5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]methanamine) exhibit improved solubility and π-π stacking interactions in enzyme-binding pockets .

Physicochemical Properties

Biological Activity

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine, a compound characterized by its oxadiazole ring and cyclopropyl substitution, has garnered attention for its potential biological activities. This article reviews the current research findings on its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Oxadiazole ring : Known for its diverse biological activities.

- Cyclopropyl group : Enhances the compound's reactivity and selectivity towards biological targets.

The amine functional group contributes to its solubility and reactivity in biological systems, making it suitable for various pharmacological applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- In vitro studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines, including MCF-7 and U-937. Some compounds demonstrated greater cytotoxicity than traditional chemotherapeutics like doxorubicin .

- The compound's mechanism involves selective inhibition of enzymes crucial for cancer cell survival, particularly under hypoxic conditions .

-

Antimicrobial Properties :

- Similar compounds have been noted for their antimicrobial effects against various pathogens. The oxadiazole moiety is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cellular processes.

-

Neurological Effects :

- The compound is being investigated for potential applications in treating neurological disorders due to its ability to interact with specific receptors in the nervous system.

The biological effects of this compound are primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The oxadiazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, modulating their activity.

- Receptor Binding : The amine group can engage in ionic interactions with negatively charged sites on proteins, influencing receptor-mediated pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 5-(Cyclopropyl)-1,2,4-Oxadiazole | Similar oxadiazole core | Antimicrobial |

| 3-Amino-[1,2,4]Oxadiazole | Amino group at different position | Anticancer |

| 5-(Methyl)-1,2,4-Oxadiazole | Methyl substitution on oxadiazole | Anti-inflammatory |

This table illustrates how variations in substitution patterns can lead to significant differences in biological activity and therapeutic potential .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- Cytotoxicity Studies :

- Inhibition of Carbonic Anhydrases :

Q & A

Q. What mechanisms explain the compound’s antimicrobial activity against Gram-negative pathogens?

- Methodological Answer : Time-kill assays and membrane potential probes (DiSC₃(5)) reveal disruption of bacterial outer membranes. Proteomic profiling (LC-MS/MS) identifies downregulated efflux pumps (e.g., AcrAB-TolC). Synergy studies with β-lactams show 4-fold MIC reduction via outer membrane permeabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.